Diethyl(3-pyridyl)borane
Overview
Description
Diethyl(3-pyridyl)borane, also known as 3-diethylboryl pyridine or diethyl 3-pyridinyl borane, is a chemical compound with the molecular formula C9H14BN . It is used as an intermediate in the preparation of inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase, which are potential anticancer agents . It can also be used in the synthesis of trisubstituted pyrimidines from polyhalopyrimidines via Suzuki coupling .
Synthesis Analysis
The synthesis of Diethyl(3-pyridyl)borane involves a reaction with n-butyllithium in dibutyl ether. 3-bromopyridine is added to a solution of n-butyl lithium at -78 degrees under nitrogen. After 1 hour, diethylmethoxyborane is added. The mixture is allowed to warm to room temperature and after 16 hours, water and brine are added. The organic layer is separated, dried over sodium sulfate, and then concentrated. The resulting slurry is dissolved in isopropanol, cooled, and the product is isolated by filtration to give diethyl (3-pyridyl)borane .Molecular Structure Analysis
Single-crystal X-ray crystallographic study along with spectroscopic data and vapour pressure osmometry reveal that diethyl (3-pyridyl)borane constitutes a cyclic tetramer both in solid state and in solution .Chemical Reactions Analysis
Diethyl(3-pyridyl)borane is a reactant for various reactions. It is used in the preparation of inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) protein kinase as potential anticancer agents. It is also involved in N-Methylation reactions of the pyridyl group, Palladium catalyzed amination reactions, intramolecular Heck reactions, Coupling reactions, and Synthesis of trisubstituted pyrimidines from polyhalopyrimidines via Suzuki coupling .Physical And Chemical Properties Analysis
Diethyl(3-pyridyl)borane is a solid at 20 degrees Celsius . It has a molecular weight of 147.03 . It is sensitive to moisture . The compound appears as a white to almost white powder or crystal . Its melting point ranges from 159.0 to 164.0 degrees Celsius .Scientific Research Applications
Chemical Structure and Properties : Diethyl(2-pyridyl)boranes, which are closely related to diethyl(3-pyridyl)borane, form cyclic dimers via intermolecular boron-nitrogen coordination bonds. These dimers have a high degree of rigidity, especially compared to the tetramer composed of diethyl(3-pyridyl)borane, indicating different structural properties between these related compounds (Murafuji et al., 1996).
Synthesis Techniques : The synthesis of diethyl(3-pyridyl) borane has been studied, demonstrating that it can be prepared from 3-bromopyridine and diethylmethoxyborane. Optimal conditions for its synthesis include specific reaction times, temperatures, and molar ratios (Jin Feng-min, 2013).
Applications in Organic Chemistry : Diethyl(3-pyridyl)borane is utilized in the synthesis of various compounds. For example, it has been used in palladium-catalyzed coupling reactions to create compounds showing syn-anti diastereoisomerism, indicating its utility in creating complex organic molecules (Zoltewicz et al., 1996).
Cross-Coupling Reactions : It plays a role in the palladium-catalyzed cross-coupling reactions for the preparation of pyridine-modified salicylaldehydes, demonstrating its importance in facilitating chemical reactions (Morris & Nguyen, 2001).
Boron-Zinc Exchange in Organic Synthesis : In organic synthesis, diethyl(alkyl)boranes, which include diethyl(3-pyridyl)borane, undergo boron-zinc exchange reactions. These reactions are important for the preparation of functionalized dialkylzincs, which are useful reagents in various organic transformations (Langer et al., 1996).
Medicinal Chemistry Applications : Although not directly related to diethyl(3-pyridyl)borane, steroidal compounds synthesized using palladium-catalyzed cross-coupling reactions involving similar borane derivatives have shown potential as inhibitors in the treatment of prostatic cancer (Potter et al., 1995).
Safety And Hazards
Diethyl(3-pyridyl)borane is classified as a hazardous chemical. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . In case of contact with skin or eyes, it is advised to wash with plenty of water. If irritation persists, medical advice should be sought .
properties
IUPAC Name |
diethyl(pyridin-3-yl)borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN/c1-3-10(4-2)9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKBCQOJVMAHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349087 | |
Record name | Diethyl(3-pyridyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl(3-pyridyl)borane | |
CAS RN |
89878-14-8 | |
Record name | 3-(Diethylboryl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89878-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Diethylboryl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089878148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl(3-pyridyl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(diethylboranyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(DIETHYLBORYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BC5KW7BC5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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